Tecnazene

Catalog No.
S544831
CAS No.
117-18-0
M.F
C6HCl4NO2
M. Wt
260.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tecnazene

CAS Number

117-18-0

Product Name

Tecnazene

IUPAC Name

1,2,4,5-tetrachloro-3-nitrobenzene

Molecular Formula

C6HCl4NO2

Molecular Weight

260.9 g/mol

InChI

InChI=1S/C6HCl4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H

InChI Key

XQTLDIFVVHJORV-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl

Solubility

less than 0.1 mg/mL at 68° F (NTP, 1992)
8.01e-06 M
READILY SOL IN CARBON DISULFIDE
Soluble in ethanol, benzene, and chloroform
In ethanol about 40 mg/L (25 °C)
/Tecnazene/ is readily soluble in ... ketones, and aromatic and chlorinated hydrocarbon compounds. It is practically insoluble in water (0.44 mg/l at 20 °C) ...
In water, 2.09 mg/L at 25 °C
0.00209 mg/mL at 20 °C

Synonyms

2,3,5,6-tetrachloronitrobenzene, Fusarex, TCNB, Tecnazene, Tecnazine, tetrachloronitrobenzene

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl

Description

The exact mass of the compound Tecnazene is 258.8761 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 68° f (ntp, 1992)8.01e-06 mreadily sol in carbon disulfidesoluble in ethanol, benzene, and chloroformin ethanol about 40 mg/l (25 °c)/tecnazene/ is readily soluble in ... ketones, and aromatic and chlorinated hydrocarbon compounds. it is practically insoluble in water (0.44 mg/l at 20 °c) ...in water, 2.09 mg/l at 25 °c0.00209 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10235. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. It belongs to the ontological category of tetrachlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides, Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

Reference Compound in Fungicide Toxicity Studies

Tecnazene serves as a reference compound in studies investigating the toxicity of other fungicides. This is because it has a well-defined mode of action, meaning scientists understand how it disrupts fungal growth. By comparing the effects of a new fungicide to Tecnazene, researchers can gain insights into the potential toxicity of the novel compound (Source: ).

Environmental Fate and Degradation Studies

Tecnazene's persistence in the environment has been a major concern. Scientific research continues to explore its degradation pathways in soil, water, and other environmental compartments. These studies help us understand the potential risks associated with past use and inform remediation strategies for contaminated sites (Source).

Toxicological Studies

While Tecnazene is no longer used in agriculture, there is ongoing scientific research on its potential health effects. This includes studies investigating its carcinogenicity, endocrine disruption potential, and other toxicological endpoints. These studies are crucial for understanding the risks associated with past exposure and informing public health recommendations (Source: ).

Tecnazene, chemically known as 2,3,5,6-tetrachloronitrobenzene, has the molecular formula C6HCl4NO2C_6HCl_4NO_2 and a relative molecular mass of 260.88. It appears as a colorless, odorless crystalline solid with a melting point of 99°C. This compound is fairly volatile at room temperature and is soluble in organic solvents such as carbon disulfide, benzene, chloroform, and ketones but is practically insoluble in water (0.44 mg/liter at 20°C) .

Tecnazene is primarily used as a sprout inhibitor for stored potatoes and as a fungicide in smoke generators for greenhouses. Its stability allows it to be dispersed in pyrotechnic mixtures, although it decomposes slowly when exposed to ultraviolet radiation .

Typical of halogenated compounds. Under ultraviolet light, it decomposes slowly, which can lead to the formation of chlorinated byproducts. In the presence of strong bases or nucleophiles, it can participate in nucleophilic substitution reactions where chlorine atoms can be replaced by other groups .

Additionally, its interactions with hydroxyl radicals have been studied, indicating that Tecnazene can react with these species under certain conditions, which may facilitate its removal from contaminated water sources .

The biological activity of Tecnazene has been assessed through various toxicological studies. It is classified as having low acute toxicity with an oral LD50 value of approximately 17,500 mg/kg in rats . The compound is rapidly absorbed and metabolized in animals; significant amounts are excreted unchanged in feces while metabolites appear in urine, primarily as mercapturic acid conjugates .

While generally considered to have low toxicity for humans under normal exposure conditions, it may cause skin sensitization and respiratory issues upon inhalation or skin contact . Long-term exposure studies are still needed to fully understand its chronic effects.

The synthesis of Tecnazene typically involves chlorination of nitrobenzene derivatives. A common method includes the chlorination of 3-nitrophenol using chlorine gas under controlled conditions to yield the tetrachloronitrobenzene structure. The reaction is usually carried out in a solvent like carbon tetrachloride to facilitate the chlorination process .

General Reaction Scheme

text
Nitrobenzene + Chlorine → 2,3,5,6-Tetrachloronitrobenzene (Tecnazene)

Tecnazene's primary applications include:

  • Sprout Inhibitor: Used extensively in the agricultural sector to prevent sprouting in stored potatoes.
  • Fungicide: Employed in smoke generators for controlling fungal diseases in greenhouses.
  • Research: Studied for its potential interactions with environmental pollutants and its degradation pathways .

Interaction studies have shown that Tecnazene can react with various environmental factors. For instance, its degradation under UV light has been documented, indicating potential pathways for environmental detoxification . Furthermore, studies on its absorption and metabolism highlight interactions with biological systems that could influence its toxicity and efficacy as a fungicide.

Tecnazene shares structural similarities with several other halogenated aromatic compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
ChlorothalonilC8H5Cl3NC_8H_5Cl_3NBroad-spectrum fungicide with different applications
PentachloronitrobenzeneC6Cl5NC_6Cl_5NMore toxic; used as an insecticide
HexachlorobenzeneC6Cl6C_6Cl_6Known for persistence in the environment
2,4-DichlorophenolC6HCl2OC_6HCl_2OUsed as an antiseptic; lower molecular weight

Tecnazene is unique due to its specific application as a sprout inhibitor and its relatively low toxicity profile compared to other similar compounds like pentachloronitrobenzene and hexachlorobenzene, which are more toxic and persistent . Its unique combination of chlorination patterns also influences its biological activity and environmental behavior.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

2,3,5,6-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992)
Solid

Color/Form

Colorless crystals

XLogP3

3.9

Exact Mass

258.8761

Boiling Point

579 °F at 760 mm Hg (NTP, 1992)
304.0 °C
304 °C (with decomp)

Density

1.744 (NTP, 1992)
1.744 at 25 °C/4 °C

LogP

4.38 (LogP)
log Kow = 4.38
4.38

Odor

ODORLESS

Appearance

Solid powder

Melting Point

210 to 212 °F (NTP, 1992)
99.5 °C
99°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02X6KNJ5EE

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00 mmHg
0.0018 mm Hg at 15 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

The technical grade material is more than 99% pure and contains less than 1% hexachlorobenzene.
TETRACHLORONITROBENZENE, AN IMPURITY OF PENTACHLORONITROBENZENE, 0.06% HAS BEEN FOUND IN TERRACLOR.

Other CAS

117-18-0
28804-67-3

Wikipedia

Tecnazene

Biological Half Life

3.09 Days

Use Classification

Agrochemicals -> Fungicides, Plant Growth Regulators

Methods of Manufacturing

PRODUCED BY NITRATION OF 1,2,4,5-TETRACHLOROBENZENE ...

General Manufacturing Information

/As of 1994/ The only use of tecnazene now supported /in the UK/ by the manufacturer is the post-harvest application of granular or dust formulations to potatoes. Tecnazene is applied to potatoes for the control of sprouting and the prevention of weight loss in store. It also controls dry rot (Fusarium spp.) and reduces levels of skin spot (Polyscaytalum pustulans), gangrene (Phoma exigua spp.) and silver scurf (Helminthosporium solani). Tecnazene is only applied to potatoes, post-harvest, intended for long-term storage (4-6 months). This use is registered in the UK and tecnazene is currently marketed in a range of granular and dust formulations by various UK-based companies. /Former use in UK/

Analytic Laboratory Methods

MACRO: EXTRACT WITH ETHER, CHECK MP. MICRO: (A) REACTION WITH TETRAETHYLAMMONIUM HYDROXIDE IN ANHYDROUS ACETONE GIVES PURPLISH COLOR WITH ABSORPTION MAX AT 548 NM; COMPARE WITH STANDARDS.
MICRO: (B) ACETONE SOLN TREATED WITH ALCOHOLIC POTASSIUM HYDROXIDE & NITRITE PRODUCED USED TO PREPARE AN AZO-DYE. (C) POLAROGRAPHIC METHOD. (D) BY METHANOLYSIS TO NITRITE ION IN 0.1 N SODIUM METHOXIDE.
RESIDUES ARE EXTRACTED WITH ETHYL ACETATE. AN INTERNAL STD IS ADDED. THE EXTRACTS ARE DILUTED WITH N-HEXANE & ANALYZED BY AUTOMATED GAS LIQUID CHROMATOGRAPHY.
AQUEOUS CHROMOUS CHLORIDE WAS USED TO CARRY OUT THE REDUCTION OF THE NITROGEN DIOXIDE GROUP TO AMINE IN NITROGEN DIOXIDE-CONTAINING HERBICIDES. THE PRODUCTS WERE ANALYZED BY GAS LIQUID CHROMATOGRAPHY WITH ELECTROLYTIC CONDUCTIVITY DETECTION.
For more Analytic Laboratory Methods (Complete) data for TECNAZENE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A high-performance liquid chromatographic method was developed for the determination of tetrachloronitrobenzene, in flesh fortified at 0.16-53.5 ppm. Trichloronitrobenzene analyzed on a Bondapak C18 column with UV detection at 210 nm. The mobile phase was acetonitrile-methanol-water (35:35:30) at a flow rate of 1.0 ml/min. Retention time was extracted by blending for 5 min in acetone. Samples at 1 ppm were directly injected; samples < 1 ppm were partitioned into hexane followed by passage through an alumina column. Average recoveries varied from 85.6-96.8% with coefficients of variation ranging from 2.18-11.68%. A study conducted to test 23 pesticides for possible interferences with trichloronitrobenzene demonstrated that none of them co-chromatographed. The lower limit of detection was 0.08 ppm.

Storage Conditions

Store in a refrigerator, or in a cool, dry place.

Stability Shelf Life

Stable for at least 2 yr under normal storage conditions in unopened containers.
Very stable to acids and bases. Stable to heat up to almost 300 °C.

Dates

Modify: 2023-08-15

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